molecular formula C20H21ClN2O4 B12488056 Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12488056
M. Wt: 388.8 g/mol
InChI Key: HFXIIIFUPLQQRT-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorophenyl group, a morpholine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzoic acid to form an intermediate compound.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Inhibition of Enzymes: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to cellular receptors, triggering a cascade of biochemical events.

Comparison with Similar Compounds

Ethyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:

    Ethyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a different position of the chlorine atom.

    Ethyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-{[(3-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21ClN2O4/c1-2-27-20(25)17-13-16(6-7-18(17)23-8-10-26-11-9-23)22-19(24)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,24)

InChI Key

HFXIIIFUPLQQRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3

Origin of Product

United States

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